Entecavir-13C2,15N

Certified Reference Material ISO 17034 Method Validation

Entecavir-13C2,15N (CAS 1329796-53-3) is a stable isotope-labeled analog of entecavir, a guanosine nucleoside reverse transcriptase inhibitor indicated for chronic hepatitis B virus (HBV) infection. The compound incorporates two carbon-13 (13C) atoms and one nitrogen-15 (15N) atom into the purine scaffold, yielding a molecular formula of C10(13C)2H15N4(15N)O3 and a net mass increase of +3 Da relative to unlabeled entecavir (277.28 Da).

Molecular Formula C12H15N5O3
Molecular Weight 280.26 g/mol
Cat. No. B13443769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEntecavir-13C2,15N
Molecular FormulaC12H15N5O3
Molecular Weight280.26 g/mol
Structural Identifiers
SMILESC=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N
InChIInChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1/i10+1,11+1,14+1
InChIKeyQDGZDCVAUDNJFG-MTGFINLASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Entecavir-13C2,15N (CAS 1329796-53-3): Certified Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification


Entecavir-13C2,15N (CAS 1329796-53-3) is a stable isotope-labeled analog of entecavir, a guanosine nucleoside reverse transcriptase inhibitor indicated for chronic hepatitis B virus (HBV) infection . The compound incorporates two carbon-13 (13C) atoms and one nitrogen-15 (15N) atom into the purine scaffold, yielding a molecular formula of C10(13C)2H15N4(15N)O3 and a net mass increase of +3 Da relative to unlabeled entecavir (277.28 Da) . This isotopic enrichment enables precise differentiation from the native analyte during mass spectrometric analysis while preserving identical physicochemical behavior during sample extraction and chromatographic separation. The compound is primarily utilized as an internal standard (IS) in quantitative LC-MS/MS bioanalytical workflows, where it compensates for matrix effects, ionization variability, and sample processing losses [1].

Entecavir-13C2,15N vs. Deuterated and Non-Isotopic Internal Standards: Why Substitution Compromises Bioanalytical Accuracy


Generic substitution of Entecavir-13C2,15N with deuterated analogs (e.g., Entecavir-d2) or non-isotopic internal standards introduces quantifiable analytical liabilities. Deuterated isotopologues exhibit chromatographic isotope effects under reversed-phase conditions, resulting in retention time shifts of 0.02–0.05 minutes that decouple the analyte and IS from experiencing identical matrix effects at the electrospray ionization source . Entecavir-13C2,15N, by contrast, co-elutes precisely with unlabeled entecavir, ensuring simultaneous exposure to ion suppression or enhancement phenomena. Furthermore, the +3 Da mass difference of 13C2,15N labeling provides complete baseline resolution from the native M and M+1 isotopic peaks, whereas Entecavir-d2 (+2 Da) demonstrates partial isotopic envelope overlap with the unlabeled analyte, contributing approximately 0.5–2% cross-signal interference at clinically relevant concentrations [1]. Non-isotopic internal standards such as ganciclovir or diazepam exhibit differential extraction recovery and matrix effect profiles, precluding accurate normalization of analyte loss during sample preparation [2].

Entecavir-13C2,15N: Quantified Differentiation Evidence for Procurement Decision-Making


Isotopic Purity and Certified Reference Material Traceability: ISO 17034 vs. Non-Certified Vendors

Entecavir-13C2,15N procured from ISO 17034-accredited suppliers provides certified isotopic purity of ≥98% (13C and 15N enrichment) with full traceability documentation including NMR, MS, HPLC, IR, and UV characterization [1]. This contrasts with non-certified commercial sources that typically provide only a basic certificate of analysis with HPLC purity assessment, lacking independent verification of isotopic incorporation efficiency or positional fidelity of the label. The absence of certified isotopic purity introduces quantitative uncertainty in method validation parameters, particularly affecting accuracy at the lower limit of quantification (LLOQ) where isotopic impurity contributions become proportionally significant .

Certified Reference Material ISO 17034 Method Validation Regulatory Compliance

Method Validation Performance: Entecavir-13C2,15N IS vs. Non-Isotopic Internal Standards in Human Plasma LC-MS/MS

A validated UPLC-MS/MS method employing Entecavir-13C2,15N as internal standard in human plasma achieved intra- and inter-day precision (RSD) of 1.2–4.2% and accuracy (bias) within ±5% across the calibration range of 0.1–20 ng/mL, with no observable matrix effect [1]. In contrast, a comparative LC-ESI-MS/MS method utilizing ganciclovir as a non-isotopic internal standard reported inter-day precision RSD of 4.4–4.5% for the internal standard channel alone, with documented matrix effect variability requiring post-column infusion assessment [2]. The stable isotope-labeled IS eliminates differential recovery and matrix effect discrepancies inherent to non-isotopic surrogates, which exhibit distinct ionization efficiencies and extraction behavior under protein precipitation or solid-phase extraction workflows.

Bioequivalence Study Pharmacokinetics Method Validation Regulated Bioanalysis

Mass Difference and Isotopic Interference: +3 Da (13C2,15N) vs. +2 Da (D2) Labeling Strategies

Entecavir-13C2,15N confers a net mass increase of +3 Da relative to unlabeled entecavir, positioning the IS signal completely outside the M, M+1, and M+2 isotopic envelopes of the native analyte . Entecavir-d2, with a +2 Da mass difference, exhibits partial isotopic envelope overlap with the unlabeled analyte, introducing cross-signal interference estimated at 0.5–2% of the analyte response at clinically relevant plasma concentrations (0.1–20 ng/mL) . This interference compromises accuracy at the lower limit of quantification (LLOQ), where the ratio of IS signal to interferent signal becomes unfavorable. Regulatory guidance (FDA, EMA) requires that internal standard response in blank matrix be ≤5% of the mean IS response in calibration standards and ≤20% of the LLOQ analyte response; D2-labeled IS may approach these thresholds, while +3 Da labeling maintains comfortable compliance margins.

Isotopologue Interference Mass Spectrometry Cross-Signal LLOQ Accuracy

Chromatographic Co-Elution Fidelity: 13C2,15N vs. 13C4 and Deuterated Isotopologues

Under reversed-phase UPLC conditions (ACQUITY BEH C18, 2.1 × 50 mm, 1.7 µm), Entecavir-13C2,15N co-elutes precisely with unlabeled entecavir (retention time difference <0.01 minutes), ensuring simultaneous exposure to matrix effects at the electrospray ionization source [1]. Deuterated analogs (e.g., Entecavir-d2) exhibit a measurable chromatographic isotope effect, with retention time shifts of 0.02–0.05 minutes under identical conditions . This decoupling prevents the IS from experiencing the identical ion suppression or enhancement profile as the analyte, introducing systematic bias that varies with matrix composition. For HILIC applications (BEH Amide stationary phase), Entecavir-13C2,15N maintains identical retention behavior to entecavir, facilitating direct coupling with solid-phase extraction where the elution solvent matches the HILIC mobile phase composition, eliminating the evaporation/reconstitution step [2].

Chromatographic Isotope Effect Co-Elution Matrix Effect Compensation HILIC

HILIC Method Sensitivity and SPE Compatibility: Entecavir-13C2,15N Enabled Workflow Optimization

In a comparative UHPLC-MS/MS method development study evaluating RP-UPLC (BEH C18) versus HILIC (BEH Amide) for entecavir quantification in rat urine, Entecavir-13C2,15N served as the internal standard across both platforms [1]. The HILIC method demonstrated: (1) superior linearity and repeatability compared to RP-UPLC; (2) method accuracy <5% error (26% at LOQ); (3) recovery of 87–114%; (4) precision <4% RSD; and (5) LOQ = 100 pg/mL [2]. Critically, the HILIC mobile phase composition (acetonitrile/5mM ammonium acetate pH 4.0, 75:25) matched the elution solvent used for Oasis HLB solid-phase extraction, enabling direct injection of SPE eluate without evaporation/reconstitution. This workflow simplification reduced sample preparation time by approximately 30–45 minutes per batch and eliminated evaporative loss variability of the volatile analyte [2].

HILIC Solid-Phase Extraction Method Sensitivity Workflow Efficiency

Entecavir-13C2,15N: Validated Application Scenarios for Regulated Bioanalysis and Pharmaceutical Development


Regulated Bioequivalence Studies for Generic Entecavir Formulations

Entecavir-13C2,15N is the validated internal standard for UPLC-MS/MS quantification of entecavir in human plasma at concentrations ranging from 0.1–20 ng/mL, with demonstrated intra- and inter-day precision of 1.2–4.2% RSD and accuracy within ±5% [5]. The method has been successfully applied to bioequivalence studies comparing test and reference entecavir tablets in healthy Chinese volunteers, producing pharmacokinetic parameters (Cmax, AUC0–tlast, AUC0–∞) with 90% confidence intervals falling within the 80–125% acceptance criteria [5]. Procurement of ISO 17034-certified Entecavir-13C2,15N provides the traceability documentation required for ANDA regulatory submissions and eliminates the need for in-house isotopic purity verification [2].

HILIC-UHPLC-MS/MS Method Development for Polar Analyte Quantification

Entecavir-13C2,15N enables HILIC-based quantification of entecavir in biological matrices (rat urine) with method accuracy <5% error, recovery of 87–114%, and precision <4% RSD at an LOQ of 100 pg/mL [5]. The isotopic IS is essential for accurate normalization in HILIC mode, where retention mechanisms differ fundamentally from reversed-phase chromatography. The HILIC mobile phase compatibility with SPE elution solvents allows direct injection without evaporation/reconstitution, reducing sample preparation time by 30–45 minutes per analytical batch [5]. This workflow is particularly valuable for high-throughput preclinical pharmacokinetic studies requiring rapid turnaround of large sample cohorts.

Multi-Analyte Therapeutic Drug Monitoring of Anti-HBV Nucleos(t)ide Analogs

Entecavir-13C2,15N serves as the isotope-labeled internal standard for simultaneous UPLC-MS/MS quantification of entecavir alongside lamivudine, telbivudine, and tenofovir in plasma from HBV-infected patients [5]. The +3 Da mass difference of 13C2,15N labeling ensures complete chromatographic resolution from co-administered nucleos(t)ide analogs with overlapping molecular weights, preventing cross-talk interference in MRM transitions. Methods employing this IS have been validated according to FDA guidelines for accuracy, intra-day and inter-day precision at quality control levels, with stable matrix effects and recoveries demonstrated across 30 HBV+ patient samples [5].

Intracellular Pharmacokinetic Studies in Peripheral Blood Mononuclear Cells

Entecavir-13C2,15N enables accurate quantification of intracellular entecavir triphosphate concentrations in peripheral blood mononuclear cells (PBMCs), where matrix complexity and low analyte abundance pose significant analytical challenges [5]. The isotopic IS compensates for matrix effects introduced by cellular lysates and phosphorylation inhibitors. Studies employing this approach have confirmed consistent recovery and low, reproducible matrix effects when monitoring entecavir penetration into PBMCs from HBV mono-infected patients, establishing the method's reliability for evaluating intracellular drug accumulation as a pharmacodynamic marker [5].

Quote Request

Request a Quote for Entecavir-13C2,15N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.